molecular formula C14H13N5O2 B6534889 N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 1172984-21-2

N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide

Numéro de catalogue: B6534889
Numéro CAS: 1172984-21-2
Poids moléculaire: 283.29 g/mol
Clé InChI: SEZUQLDMXMKHCO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[5-(1,3-Dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide is a bis-heterocyclic compound comprising a 1,3,4-oxadiazole core linked to a 1,3-dimethylpyrazole moiety and a benzamide group. This structure integrates two pharmacologically significant heterocycles: pyrazole (known for antimicrobial and anti-inflammatory properties) and 1,3,4-oxadiazole (associated with antifungal and herbicidal activities). The dimethyl substitution on the pyrazole ring and the benzamide group likely influence its electronic profile, solubility, and biological interactions .

Propriétés

IUPAC Name

N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c1-9-8-11(19(2)18-9)13-16-17-14(21-13)15-12(20)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZUQLDMXMKHCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound .

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparaison Avec Des Composés Similaires

Structural and Conformational Analysis

Evidence from crystallographic studies highlights critical structural features:

  • Bond Lengths and Electronic Effects : In a related oxadiazole-pyrazole compound, the N4–C12 bond (1.290 Å) in the oxadiazole ring is shorter than the pyrazole N2–C9 bond (1.311 Å), attributed to the oxadiazole’s electron-withdrawing nature. This electronic polarization may enhance reactivity in the target compound .
  • Planarity and Dihedral Angles: The dihedral angle between the oxadiazole and pyrazole rings in a similar compound is 7.97°, indicating near-planar conjugation. This rigidity could favor target binding compared to non-planar analogs .

Implications for Pharmacological Development

The target compound’s 1,3-dimethylpyrazole group may offer metabolic stability over phenyl or furyl substituents (e.g., LMM5/LMM11) by reducing oxidative degradation. Its structural planarity (inferred from analogs) could enhance binding affinity to enzymatic targets, such as fungal lanosterol demethylase (linked to fluconazole’s mechanism) . However, empirical data on its efficacy, toxicity, and pharmacokinetics are needed to validate these hypotheses.

Activité Biologique

N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide is C12H13N5O_2C_{12}H_{13N_5O\_2}, with a molecular weight of 275.27 g/mol. The compound features a benzamide moiety attached to an oxadiazole ring, which is further substituted with a dimethylpyrazole group. This structural configuration is crucial for its biological activity.

Biological Activities

Research has indicated that compounds containing the oxadiazole unit exhibit a wide range of biological activities. Specifically, N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide has been studied for its anticancer properties and other pharmacological effects.

Anticancer Activity

A significant body of research has focused on the anticancer potential of oxadiazole derivatives. For instance:

  • Cytotoxicity Studies : In vitro studies have shown that derivatives similar to N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide exhibit cytotoxic effects against various cancer cell lines. Notably, compounds with oxadiazole rings have demonstrated IC50 values in the low micromolar range against human leukemia (CEM) and breast cancer (MCF-7) cell lines .
CompoundCell LineIC50 (µM)
5aMCF-70.65
5bU9372.41

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms that warrant further investigation.

The mechanism by which N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide exerts its biological effects involves several pathways:

  • Cell Cycle Arrest : Flow cytometry analyses have indicated that certain derivatives can cause cell cycle arrest in the G0/G1 phase.
  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to increased cell death.
  • Inhibition of Key Enzymes : Some studies suggest that oxadiazole derivatives can inhibit enzymes involved in cancer progression, such as histone deacetylases (HDACs) and carbonic anhydrases (CAs) .

Case Studies

Several case studies have highlighted the potential of N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide:

  • Study on Breast Cancer Cells : A study demonstrated that this compound significantly inhibited the proliferation of MCF-7 cells with an IC50 value comparable to established chemotherapeutics like doxorubicin .
  • Leukemia Models : In models of acute lymphoblastic leukemia (ALL), the compound exhibited superior cytotoxicity compared to standard treatments .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.